MHY1485

mTOR activation potency small-molecule mTOR activator immunology tool compound

MHY1485 directly binds mTOR's ATP-binding domain, achieving potent mTORC1 activation at 2 µM without suppressing mTORC2–Akt signaling—a key differentiator from NV-5138 and 3BDO. It uniquely inhibits autophagy at the autophagosome–lysosome fusion stage (not initiation or degradation), enabling precise autophagic flux discrimination. Validated in cancer chemosensitization (HepG2 + Adriamycin), osteoblast apoptosis protection, and UV photodamage models. In vivo benchmark: 10 mg/kg i.p. blocks FSH-induced autophagy. Available at ≥98% purity with full HPLC/NMR characterization. Select MHY1485 for unambiguous mTORC1 gain-of-function studies.

Molecular Formula C17H21N7O4
Molecular Weight 387.4 g/mol
Cat. No. B15604177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHY1485
Molecular FormulaC17H21N7O4
Molecular Weight387.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H21N7O4/c25-24(26)14-3-1-13(2-4-14)18-15-19-16(22-5-9-27-10-6-22)21-17(20-15)23-7-11-28-12-8-23/h1-4H,5-12H2,(H,18,19,20,21)
InChIKeyMSSXBKQZZINCRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MHY1485 mTOR Activator and Autophagy Inhibitor – Product Overview for Scientific Procurement


MHY1485 (CAS 326914-06-1, MW 387.39) is a cell-permeable small-molecule mTOR activator that directly targets the ATP-binding domain of mTOR and potently inhibits autophagy by blocking autophagosome–lysosome fusion [1]. It increases phosphorylation of mTOR at Ser2448 and its downstream substrates S6K1 and 4E-BP1, while concurrently decreasing Akt phosphorylation at the mTORC2 target site Ser473 [2]. First synthesized and characterized in 2012, MHY1485 has become a widely used tool compound for mTORC1 gain-of-function studies across cancer biology, immunology, and musculoskeletal research.

Why MHY1485 Cannot Be Substituted with Other mTOR Activators – Key Differentiation Factors


Not all mTOR activators are functionally interchangeable. 3BDO activates mTOR signaling by targeting FKBP1A and requires approximately 60 µM for effective pathway engagement, whereas MHY1485 directly binds the mTOR ATP domain and achieves activation at 2 µM [1]. NV-5138, a leucine analog, selectively activates mTORC1 via Sestrin2 binding but does not suppress mTORC2–Akt signaling [2]. Furthermore, MHY1485 uniquely inhibits autophagy at the fusion stage rather than the initiation or degradation steps, a mechanism distinct from 3-methyladenine, chloroquine, or bafilomycin A1 [3]. These mechanistic, potency, and pathway-selectivity differences preclude simple substitution among in-class compounds.

MHY1485 Product-Specific Quantitative Evidence Guide: Comparator Data for Informed Selection


MHY1485 Achieves mTOR Activation at 30-Fold Lower Concentration Than 3BDO in Human PBMCs

In a direct head-to-head experiment, MHY1485 (2 µM) and 3BDO (60 µM) were applied to human peripheral blood mononuclear cells (PBMCs) for 30 min, and mTOR activation was assessed by Western blot quantification of phospho-mTOR normalized to total mTOR and GAPDH [1]. Both compounds activated mTOR; however, MHY1485 achieved comparable pathway engagement at a 30-fold lower concentration, demonstrating superior cellular potency.

mTOR activation potency small-molecule mTOR activator immunology tool compound

MHY1485 Selectively Activates mTORC1 While Suppressing mTORC2–Akt Signaling, a Signature Not Shared by Broad-Spectrum Activators

In murine bone marrow-derived mast cells (BMMCs), MHY1485 treatment increased phosphorylation of mTORC1 downstream substrates S6K1 and 4E-BP1 while decreasing phosphorylation of Akt at the mTORC2 target site Ser473 [1]. This divergent regulation of mTORC1 versus mTORC2 is not observed with 3BDO (which targets FKBP1A and lacks reported mTORC2 suppression) or with NV-5138 (a Sestrin2-binding mTORC1 agonist that does not alter Akt phosphorylation) . In osteoblastic MC3T3-E1 cells, MHY1485-mediated cytoprotection against dexamethasone was abolished by mTORC1 inhibitors (rapamycin, RAD001) but not by Rictor knockdown, confirming functional mTORC1 selectivity [2].

mTORC1 selectivity Akt signaling suppression mast cell degranulation

MHY1485 Uniquely Blocks Autophagic Flux by Preventing Autophagosome–Lysosome Fusion, Distinct from PI3K Inhibitors and Lysosomotropic Agents

In rat liver Ac2F cells, MHY1485 (5 µM, 6 h) caused a dose- and time-dependent increase in the LC3-II/LC3-I ratio, indicative of autophagosome accumulation [1]. Critically, the addition of lysosomal inhibitors bafilomycin A1 or chloroquine did not further increase LC3-II levels in MHY1485-treated cells, demonstrating that autophagic flux was already fully suppressed at the fusion step [1]. This mechanism contrasts with 3-methyladenine (inhibits autophagosome formation via PI3K class III) and rapamycin (enhances autophagic flux via mTOR inhibition), making MHY1485 the preferred tool for studies requiring definitive autophagic flux blockade downstream of autophagosome biogenesis.

autophagy flux inhibition autophagosome-lysosome fusion LC3-II accumulation

Vendor-Graded MHY1485 Purity Options from 95% to 99.9% Enable Cost-Effective Procurement Aligned with Assay Sensitivity Requirements

Commercially available MHY1485 exhibits a purity gradient across vendors: TCI (>95.0% by HPLC), Sigma-Aldrich (≥97% by HPLC), MedChemExpress (>98%), and Selleck Chemicals (99.9% by HPLC, lot-specific) . Solubility in DMSO also varies: Sigma-Aldrich reports 2 mg/mL (warmed), Selleck reports 10 mg/mL (25.81 mM), and Cayman reports 0.5 mg/mL . The highest purity (99.9%) lot from Selleck is suitable for sensitive biochemical assays and in vivo studies where impurities could confound results, while lower-cost, >95% purity grades suffice for routine cell-based screening.

chemical purity vendor comparison HPLC analysis

MHY1485 Application Scenarios: Evidence-Backed Research Contexts for Optimal Compound Selection


Selective mTORC1 Gain-of-Function with Concurrent mTORC2 Suppression in Mast Cell and Inflammatory Disease Models

MHY1485 is the mTOR activator of choice for studies requiring mTORC1 hyperactivation without mTORC2–Akt pro-survival signaling. In murine BMMCs, it suppresses FcεRI-mediated degranulation and cytokine secretion (IL-6, TNF-α) while inhibiting proliferation, confirming its utility in mast cell-related disease models [1]. Its ability to decrease β-hexosaminidase release provides a quantifiable functional readout for allergic inflammation research.

Autophagic Flux Blockade at the Fusion Stage for Chemosensitization and Drug-Resistance Reversal Studies

MHY1485 provides definitive autophagy inhibition at the autophagosome–lysosome fusion step, making it ideal for studies that require distinguishing between autophagosome accumulation and genuine autophagic flux. In HepG2 hepatocellular carcinoma cells, MHY1485 combined with Adriamycin (ADM) enhances drug sensitivity by blocking protective autophagy, demonstrating its value in cancer chemosensitization protocols [2].

Cytoprotection and Mitochondrial Pathway Modulation in Osteoblast and Skin Cell Stress Models

MHY1485 activates mTORC1 to protect osteoblasts from dexamethasone-induced apoptosis by inhibiting the mitochondrial death pathway (mitochondrial depolarization, cytochrome C release), with effects fully reversed by rapamycin/RAD001 but not by Rictor knockdown [3]. In UV-irradiated keratinocytes and fibroblasts, MHY1485 activates mTOR–Nrf2 signaling, suppressing ROS production and DNA single-strand breaks, supporting its use in skin photodamage and oxidative stress research [4].

High-Purity Reference Standard for Analytical Method Development and In Vivo Pharmacodynamic Studies

With vendor purity grades up to 99.9% (Selleck lot-specific) and well-characterized HPLC, NMR, and solubility profiles, MHY1485 serves as a reliable reference standard for LC-MS/MS method development and pharmacokinetic studies. Its demonstrated in vivo activity at 10 mg/kg (i.p., 2 days) in ovarian follicle xenograft models blocking FSH-induced autophagy provides a validated dosing benchmark for animal studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for MHY1485

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.